LogP Shift Relative to 2‑Nitroaniline Enables Tuning of Lipophilicity Without Core Scaffold Alteration
The introduction of two vicinal fluorine atoms at positions 3 and 4 increases the computed logP by approximately 0.7–1.0 log units relative to the unsubstituted parent 2‑nitroaniline (XLogP3 ≈1.8 for 2‑nitroaniline vs. 1.8–2.6 for the difluoro derivative). This shift places 3,4‑difluoro‑2‑nitroaniline closer to the optimal CNS drug‑like logP window (2–3) without necessitating additional alkyl or aryl appendages [1].
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | 1.8 (XLogP3) to 2.56 (ChemSrc computed) |
| Comparator Or Baseline | 2-Nitroaniline: XLogP3 ≈1.8 |
| Quantified Difference | Δ logP ≈ 0 to +0.8 (method‑dependent) |
| Conditions | Computed values (XLogP3 3.0, ChemSrc); experimental logP for target not publicly available |
Why This Matters
A systematic logP increase of 0.7–1.0 units can substantially improve passive membrane permeability in cell‑based assays, making the difluoro building block preferable when higher logP is desired without adding molecular weight.
- [1] Kuujia. 3,4-Difluoro-2-nitroaniline (CAS 292145-76-7). https://www.kuujia.com/cas-292145-76-7.html (accessed 2026-04-24). View Source
